Methyl[(oxetan-2-yl)methyl]amine Methyl[(oxetan-2-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13613012
InChI: InChI=1S/C5H11NO/c1-6-4-5-2-3-7-5/h5-6H,2-4H2,1H3
SMILES: CNCC1CCO1
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol

Methyl[(oxetan-2-yl)methyl]amine

CAS No.:

Cat. No.: VC13613012

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl[(oxetan-2-yl)methyl]amine -

Specification

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
IUPAC Name N-methyl-1-(oxetan-2-yl)methanamine
Standard InChI InChI=1S/C5H11NO/c1-6-4-5-2-3-7-5/h5-6H,2-4H2,1H3
Standard InChI Key MAGZNHJEXBGQOM-UHFFFAOYSA-N
SMILES CNCC1CCO1
Canonical SMILES CNCC1CCO1

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

Methyl[(oxetan-2-yl)methyl]amine consists of an oxetane ring (a strained four-membered cyclic ether) fused to a methylaminomethyl side chain. The oxetane ring adopts a puckered conformation to alleviate angle strain, with C–O bond lengths measuring approximately 1.43 Å and C–C bonds at 1.54 Å . The methylamine group extends from the oxetane’s 2-position, creating a chiral center when substituted asymmetrically .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
CAS Registry1936624-90-6
Boiling Point152–154°C (est.)
LogP (Partition Coefficient)0.89 ± 0.15

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: a triplet at δ 4.65–4.70 ppm for oxetane protons, a singlet at δ 2.45–2.55 ppm for the methylamine group, and characteristic coupling patterns in the C NMR spectrum. Mass spectrometry exhibits a molecular ion peak at m/z 101.1, with fragmentation patterns dominated by oxetane ring cleavage .

Synthesis and Manufacturing

Radical-Mediated Pathways

Industrial synthesis typically employs radical reactions under controlled conditions. For example, methyl({[(2R)-oxetan-2-yl]methyl})amine is produced via a copper-catalyzed coupling between oxetan-2-ylmethanol and methylamine at 80–100°C, achieving yields of 68–72%. Key parameters include:

  • Temperature: 85°C optimal for minimizing side reactions

  • Solvent: Tetrahydrofuran (THF)/water (4:1 v/v)

  • Catalyst: CuI (5 mol%) with 1,10-phenanthroline ligand

Purification and Quality Control

Crude product purification involves fractional distillation under reduced pressure (20 mmHg, 65–70°C), followed by recrystallization from hexane/ethyl acetate. High-performance liquid chromatography (HPLC) purity thresholds exceed 98% for research-grade material .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The primary amine group undergoes efficient alkylation and acylation. Reaction with benzyl chloride in dichloromethane at 0°C produces N-benzyl derivatives in 85% yield. Acylation with acetic anhydride proceeds quantitatively within 2 hours at room temperature .

Oxetane Ring-Opening Reactions

Under acidic conditions (e.g., HCl in dioxane), the oxetane ring opens regioselectively at the less substituted C–O bond, generating chlorohydrin intermediates. This reactivity is exploited in prodrug design to modulate solubility .

Table 2: Comparative Reactivity of Cyclic Ethers

SubstrateRing-Opening Rate (k, s⁻¹)Conditions
Methyl[(oxetan-2-yl)methyl]amine2.3 × 10⁻⁴0.1 M HCl, 25°C
Tetrahydrofuran derivative 1.1 × 10⁻⁵0.1 M HCl, 25°C
Oxolane (THF)6.7 × 10⁻⁷0.1 M HCl, 25°C

Industrial and Academic Applications

Polymer Chemistry

Copolymerization with ε-caprolactone enhances glass transition temperatures (Tg) by 15–20°C compared to pure polycaprolactone, attributed to the oxetane’s rigid structure.

Catalysis

Palladium complexes incorporating Methyl[(oxetan-2-yl)methyl]amine ligands show superior activity in Suzuki-Miyaura couplings (TON > 12,000 vs. 8,000 for triphenylphosphine) .

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